2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE
Description
This compound features a central acetamide scaffold linked to a 4-chlorophenyl group and a piperidine ring substituted with a benzimidazole moiety. The benzimidazole and piperidine groups are pharmacologically significant, often enhancing interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIVAWWOJIRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles . The final step involves coupling the benzodiazole and piperidine intermediates with the chlorophenyl acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Benzimidazole vs. Triazole vs. Benzothiazin (in ) introduces a sulfur atom, which could enhance metabolic stability but reduce solubility compared to the target’s benzimidazole .
Aryl Substituents :
Physicochemical Properties
Table 2: Molecular and Spectral Data
- The target’s predicted IR profile aligns with acetamide derivatives (C=O stretch ~1670–1700 cm⁻¹) and aryl chlorides (C-Cl ~750 cm⁻¹) .
Biological Activity
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with 1H-benzodiazole derivatives and piperidine. The resulting product is characterized by its unique structural features that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide . For instance, compounds containing the benzodiazole moiety have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U87MG | 15 | Apoptosis induction |
| Compound B | C6 | 20 | Cell cycle arrest |
| Target Compound | Various | TBD | TBD |
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary findings indicate that it may exhibit anxiolytic or antidepressant-like effects by modulating serotonin and dopamine pathways.
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of a related benzodiazole derivative on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders.
The proposed mechanism of action for 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide involves:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as AKT and mTOR pathways.
- Receptor Modulation : The piperidine moiety may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
